Myristoyl-L-carnitine-d3Hydrochloride
Overview
Description
Carnitine, including its derivatives like Myristoyl-L-carnitine, plays a crucial role in the metabolism of fatty acids by facilitating their transport across the mitochondrial membrane, thereby influencing energy production. It's synthesized in the liver and kidneys from lysine and methionine (Mingrone, 2004).
Synthesis Analysis
The synthesis of L-carnitine and its derivatives often involves chemical or enzymatic methods. For instance, L-carnitine can be synthesized from epichlorohydrin via selective hydrolytic kinetic resolution, which could similarly apply to the synthesis of specific derivatives like Myristoyl-L-carnitine-d3 Hydrochloride (Henderson Da, 2006).
Molecular Structure Analysis
The molecular structure of carnitine derivatives, including Myristoyl-L-carnitine-d3 Hydrochloride, features a trimethylammonium head and a hydroxyl group, crucial for its biological activity. X-ray diffraction data have provided insights into the crystal and molecular structure of related compounds, offering a foundation for understanding the structural configuration of Myristoyl-L-carnitine-d3 Hydrochloride (Tomita et al., 1974).
Chemical Reactions and Properties
Carnitine undergoes various chemical reactions, particularly in its role in fatty acid metabolism. It's involved in the reversible conversion of acyl-CoA and carnitine to acylcarnitine and free CoA, facilitated by carnitine acetyltransferases. This enzymatic activity is essential for its metabolic functions and is influenced by the specific structural features of carnitine and its derivatives (Cordente et al., 2004).
Physical Properties Analysis
The physical properties of Myristoyl-L-carnitine-d3 Hydrochloride can be inferred from studies on carnitine and its derivatives, which are typically solid at room temperature, with specific melting points depending on the molecular structure. The solubility in water and other solvents varies with the acyl chain length and degree of saturation (Tallarico et al., 1998).
Scientific Research Applications
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Sports Nutrition
- L-carnitine supplementation is used by recreationally-active, competitive, and highly trained athletes .
- It’s believed to affect metabolism and metabolic modifications .
- The supplementation dose ranges from 1g to 4g per day for either 12 or 24 weeks .
- The results show that L-carnitine supplementation, in combination with carbohydrates, effectively elevated total carnitine content in skeletal muscle .
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Critical Care Medicine
- L-carnitine supplementation has been studied in critically ill patients with sepsis .
- In a randomized double-blinded controlled trial, patients received 3g/day of L-carnitine for 7 days .
- The study found that L-carnitine ameliorated inflammation, enhanced antioxidant defense, reduced mortality, and improved some clinical outcomes in critically ill patients with sepsis .
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Diagnostic Tool for β-oxidation Defects
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Therapeutic Applications
- L-carnitine has therapeutic applications as a conditionally-essential amino acid .
- It’s a cofactor required for transformation of free long-chain fatty acids into acylcarnitines, and for their subsequent transport into the mitochondrial matrix, where they undergo beta-oxidation for cellular energy production .
- Conditions which seem to benefit from exogenous supplementation of L-carnitine include anorexia, chronic fatigue, coronary vascular disease, diphtheria, hypoglycemia, male infertility, muscular myopathies, and Rett syndrome .
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Inflammatory and Anti-inflammatory Markers
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Tumor Cell Protection
- L-carnitine has been associated with tumor cell protection and poor patient survival in cases of OCTN2 overexpression in Glioblastoma Multiforme .
- High OCTN2 expression was associated with a poor overall patient survival .
- L-carnitine administration to GBM cells increased their tolerance toward cytotoxicity .
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Nanotechnology Applications
- Carbon nanotubes (CNTs), which include multi-walled carbon nanotubes (MWCNTs), have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment, and nanotechnology applications in devices, and optics .
- MWCNTs are more durable and possess high electrical and thermal conductivity along with some of the significant unique physico-chemical characteristics .
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Preventing Liver Tumors
Safety And Hazards
Future Directions
Myristoyl-L-carnitine-d3 Hydrochloride is intended for use as an internal standard for the quantification of myristoyl-L-carnitine by GC- or LC-MS . Plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease , suggesting potential future directions in these areas.
properties
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-IQDJPGLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myristoyl-L-carnitine-d3Hydrochloride | |
CAS RN |
1334532-25-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334532-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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